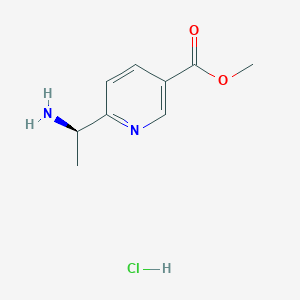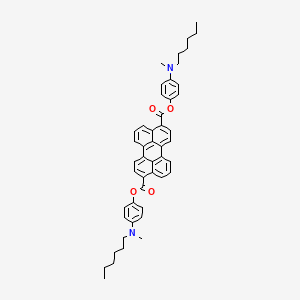
Bis(4-(hexyl(methyl)amino)phenyl) perylene-3,9-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(4-(hexyl(methyl)amino)phenyl) perylene-3,9-dicarboxylate is a chemical compound with the molecular formula C48H50N2O4 and a molecular weight of 718.92 g/mol . This compound is known for its unique structure, which includes a perylene core substituted with hexyl(methyl)amino groups. It is commonly used in various scientific research applications due to its interesting chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis(4-(hexyl(methyl)amino)phenyl) perylene-3,9-dicarboxylate typically involves the reaction of perylene-3,9-dicarboxylic acid with 4-(hexyl(methyl)amino)phenol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to form the corresponding acid chloride, which then reacts with the amine to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up for industrial purposes, with optimizations for yield and purity.
化学反応の分析
Types of Reactions
Bis(4-(hexyl(methyl)amino)phenyl) perylene-3,9-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced perylene derivatives.
Substitution: The amino groups can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of perylene quinones, while substitution reactions can yield various substituted perylene derivatives.
科学的研究の応用
Bis(4-(hexyl(methyl)amino)phenyl) perylene-3,9-dicarboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a fluorescent dye and in the synthesis of other complex organic molecules.
Biology: Employed in biological imaging due to its fluorescent properties.
Medicine: Investigated for potential use in drug delivery systems and as a diagnostic tool.
作用機序
The mechanism of action of Bis(4-(hexyl(methyl)amino)phenyl) perylene-3,9-dicarboxylate is largely dependent on its application. In biological systems, its fluorescent properties allow it to be used as a marker for imaging. In electronic applications, its ability to transport charge makes it useful in devices like OLEDs and OPVs. The molecular targets and pathways involved vary based on the specific use case .
類似化合物との比較
Similar Compounds
Perylene diimides: These compounds share a similar perylene core but differ in their substituents.
Perylene tetracarboxylic dianhydride: Another perylene derivative with different functional groups.
Uniqueness
Bis(4-(hexyl(methyl)amino)phenyl) perylene-3,9-dicarboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring specific fluorescence or electronic characteristics .
特性
CAS番号 |
89133-10-8 |
|---|---|
分子式 |
C48H50N2O4 |
分子量 |
718.9 g/mol |
IUPAC名 |
bis[4-[hexyl(methyl)amino]phenyl] perylene-3,9-dicarboxylate |
InChI |
InChI=1S/C48H50N2O4/c1-5-7-9-11-31-49(3)33-19-23-35(24-20-33)53-47(51)43-29-27-41-38-16-14-18-40-44(30-28-42(46(38)40)37-15-13-17-39(43)45(37)41)48(52)54-36-25-21-34(22-26-36)50(4)32-12-10-8-6-2/h13-30H,5-12,31-32H2,1-4H3 |
InChIキー |
RYCYROMMYSFJGA-UHFFFAOYSA-N |
正規SMILES |
CCCCCCN(C)C1=CC=C(C=C1)OC(=O)C2=CC=C3C4=C5C(=CC=C4)C(=CC=C5C6=C3C2=CC=C6)C(=O)OC7=CC=C(C=C7)N(C)CCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



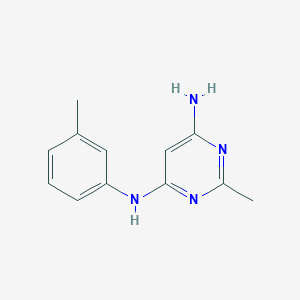

![2-amino-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B13103504.png)
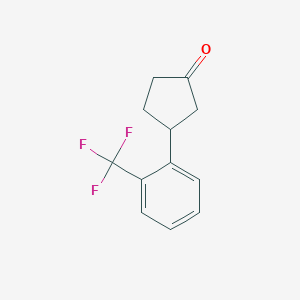



![(1S)-1-[4-(trifluoromethyl)pyridin-2-yl]ethanamine;hydrochloride](/img/structure/B13103542.png)
![2H-Isoindole, 1-[2,4-bis(1-methylethyl)phenyl]-6-bromo-](/img/structure/B13103543.png)
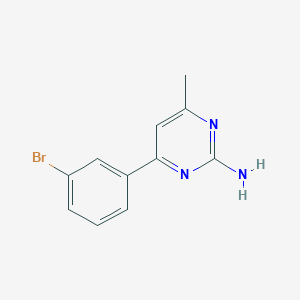
![2-(2,5-Dichlorophenyl)imidazo[1,2-A]pyridine-3-carboxylic acid](/img/structure/B13103552.png)
![Imidazo[1,2-a]pyrimidine-3-carboxamide](/img/structure/B13103559.png)
